molecular formula C14H18F3NO B1360253 3'-Trifluoromethyl-2,2-dimethylvaleranilide CAS No. 2300-87-0

3'-Trifluoromethyl-2,2-dimethylvaleranilide

Cat. No. B1360253
CAS RN: 2300-87-0
M. Wt: 273.29 g/mol
InChI Key: JZGSGKPJMMYYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Trifluoromethyl-2,2-dimethylvaleranilide is a chemical compound with the molecular formula C14H18F3NO12. Its molecular weight is 273.294012.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3’-Trifluoromethyl-2,2-dimethylvaleranilide.



Molecular Structure Analysis

The molecular structure of 3’-Trifluoromethyl-2,2-dimethylvaleranilide can be represented by the InChI string: InChI=1S/C14H18F3NO/c1-4-8-13(2,3)12(19)18-11-7-5-6-10(9-11)14(15,16)17/h5-7,9H,4,8H2,1-3H3,(H,18,19)1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 3’-Trifluoromethyl-2,2-dimethylvaleranilide.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Trifluoromethyl-2,2-dimethylvaleranilide are not available in the search results.


Scientific Research Applications

Trifluoromethyl Group in Drug Design

The trifluoromethyl (CF3) group, which is a part of 3'-Trifluoromethyl-2,2-dimethylvaleranilide, plays a critical role in the design of pharmaceuticals. This group is a powerful attractor of electron density within a molecular framework and has emerged as a distinct complement to traditional hydrophilic/hydrophobic interplays in small molecules docking with proteins. Its presence can dramatically influence the properties of organic molecules, thereby increasing their applicability in pharmaceuticals, agrochemicals, or as building blocks for organic materials (Cho et al., 2010).

Photoredox Catalysis in Organic Synthesis

Photoredox catalysis has emerged as a useful tool for radical reactions involving trifluoromethyl groups. It enables efficient and selective radical fluoromethylation processes without the need for sacrificial redox agents, thereby allowing the synthesis of various organofluorine compounds bearing C(sp(3))-CF3 bonds. This method is particularly valuable for creating trifluoromethylated alkenes and other complex organic derivatives (Koike & Akita, 2016).

Catalytic Fluoride-Rebound Mechanism

A novel mechanism involving borane-catalyzed cleavage and reformation of a C–F bond in a gold complex, referred to as a fluoride-rebound mechanism, has been discovered. This mechanism can be used for the introduction of trifluoromethyl groups into compounds, potentially beneficial for the synthesis of 18F-radiolabeled aliphatic CF3-containing compounds for positron emission tomography applications (Levin et al., 2017).

Oxidative Trifluoromethylation

The incorporation of the trifluoromethyl group into drug candidates can enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein bind affinity. Oxidative trifluoromethylation methods have been developed to introduce the CF3 group into various organic molecules, significantly contributing to the pharmaceutical and agrochemical fields (Chu & Qing, 2014).

Trifluoromethyl Substituents in Organic Electronics

Trifluoromethyl (CF3) substituents can be used to increase the rate of thermally activated delayed fluorescence (TADF) in conjugated organic molecules. They help in tuning the excitonic character of the singlet and triplet excited states, influencing the rates of delayed fluorescence and thus have implications for the development of TADF emitters in organic electronics (Ward et al., 2020).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of 3’-Trifluoromethyl-2,2-dimethylvaleranilide3.


Future Directions

I couldn’t find specific information on the future directions of research or applications of 3’-Trifluoromethyl-2,2-dimethylvaleranilide.


Please note that this information is based on available online resources and may not be comprehensive or up-to-date. For more detailed information, please refer to scientific literature or contact a chemical supplier.


properties

IUPAC Name

2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO/c1-4-8-13(2,3)12(19)18-11-7-5-6-10(9-11)14(15,16)17/h5-7,9H,4,8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGSGKPJMMYYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177556
Record name 3'-Trifluoromethyl-2,2-dimethylvaleranilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Trifluoromethyl-2,2-dimethylvaleranilide

CAS RN

2300-87-0
Record name 3'-Trifluoromethyl-2,2-dimethylvaleranilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002300870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Trifluoromethyl-2,2-dimethylvaleranilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.